molecular formula C7H9N3O2 B13108525 Ethyl 4-aminopyridazine-3-carboxylate

Ethyl 4-aminopyridazine-3-carboxylate

Cat. No.: B13108525
M. Wt: 167.17 g/mol
InChI Key: YSNQUZWVVNFVBL-UHFFFAOYSA-N
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Description

Ethyl 4-aminopyridazine-3-carboxylate is a heterocyclic compound that contains a pyridazine ring with an ethyl ester and an amino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminopyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridazine-3-carboxylate with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminopyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-aminopyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-aminopyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with binding sites, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 4-aminopyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

    Ethyl 3-aminopyridazine-4-carboxylate: Similar structure but different substitution pattern.

    Pyridazine-3-carboxylic acid: Lacks the ethyl ester and amino group.

    4-Aminopyridazine: Lacks the carboxylate ester group

Biological Activity

Ethyl 4-aminopyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C7H9N3O2
  • Molecular Weight : 167.17 g/mol

The structure consists of a pyridazine ring substituted with an amino group and an ethyl ester, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets through binding at active sites, leading to inhibition or alteration of specific biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, contributing to its potential therapeutic effects against diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and cell cycle arrest.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The presence of the amino group enhances its pharmacological effects, making it a candidate for further development in treating infections.

Anticancer Effects

A study evaluated the anticancer activity of several pyridazine derivatives, including this compound. The compound demonstrated significant cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa (cervical)28.3Induces apoptosis via ROS production
This compoundMCF-7 (breast)56.6Cell cycle arrest at G1 phase

Case Studies

  • Study on Anticancer Activity : A recent study focused on the evaluation of this compound against HeLa and MCF-7 cancer cell lines. The results indicated that the compound significantly reduced cell viability through apoptosis induction. The mechanism involved increased reactive oxygen species (ROS) levels and mitochondrial dysfunction.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results, inhibiting growth at concentrations lower than those required for standard antibiotics.

Properties

IUPAC Name

ethyl 4-aminopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-5(8)3-4-9-10-6/h3-4H,2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNQUZWVVNFVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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